Methyl 4-(2-methoxy-2-oxoethyl)cyclohexane-1-carboxylate
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Overview
Description
Methyl 4-(2-methoxy-2-oxoethyl)cyclohexane-1-carboxylate is an organic compound with the molecular formula C11H18O4. It is a derivative of cyclohexane and contains both ester and ketone functional groups. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-methoxy-2-oxoethyl)cyclohexane-1-carboxylate typically involves the esterification of cyclohexane derivatives. One common method is the reaction of cyclohexanone with methyl 2-bromo-2-methoxyacetate in the presence of a base such as sodium methoxide. The reaction proceeds via nucleophilic substitution, followed by esterification to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-methoxy-2-oxoethyl)cyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters.
Scientific Research Applications
Methyl 4-(2-methoxy-2-oxoethyl)cyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(2-methoxy-2-oxoethyl)cyclohexane-1-carboxylate involves its interaction with specific molecular targets. The ester and ketone functional groups allow it to participate in various biochemical pathways. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-methyl-4-oxo-2-cyclohexenecarboxylate:
Methyl 4-(2-oxoethyl)cyclohexane-1-carboxylate: Similar structure but lacks the methoxy group.
Uniqueness
Methyl 4-(2-methoxy-2-oxoethyl)cyclohexane-1-carboxylate is unique due to the presence of both methoxy and oxoethyl groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs .
Properties
Molecular Formula |
C11H18O4 |
---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
methyl 4-(2-methoxy-2-oxoethyl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C11H18O4/c1-14-10(12)7-8-3-5-9(6-4-8)11(13)15-2/h8-9H,3-7H2,1-2H3 |
InChI Key |
XRTQQNVIYPYKOP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1CCC(CC1)C(=O)OC |
Origin of Product |
United States |
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